Cas no 61293-17-2 (6-Fluoro-4-methoxyquinoline)

6-Fluoro-4-methoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-4-methoxyquinoline
- 4-Methoxy-6-fluoroquinoline
- CTK2F1730
- KB-199438
- WCJDENBNMSTOGC-UHFFFAOYSA-N
- AKOS006284302
- DTXSID80613278
- SCHEMBL11727493
- 61293-17-2
- SB68349
- BS-29037
-
- インチ: InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
- InChIKey: WCJDENBNMSTOGC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=NC2=C1C=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 177.05900
- どういたいしつりょう: 177.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.221
- ふってん: 250 ºC
- フラッシュポイント: 105 ºC
- PSA: 22.12000
- LogP: 2.38250
6-Fluoro-4-methoxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146223-1g |
6-fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM146223-1g |
6-fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 1g |
$632 | 2021-08-05 | |
Chemenu | CM146223-5g |
6-fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 5g |
$*** | 2023-05-30 | |
Alichem | A189007131-1g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 1g |
$560.32 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739149-5g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 98% | 5g |
¥8169.00 | 2024-05-06 | |
1PlusChem | 1P00EDL4-5g |
BUTTPARK 89\09-89 |
61293-17-2 | 96% | 5g |
$875.00 | 2025-02-27 | |
A2B Chem LLC | AG69992-1g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 96% | 1g |
$282.00 | 2024-04-19 | |
A2B Chem LLC | AG69992-5g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 96% | 5g |
$825.00 | 2024-04-19 | |
1PlusChem | 1P00EDL4-1g |
BUTTPARK 89\09-89 |
61293-17-2 | 96% | 1g |
$294.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739149-1g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 98% | 1g |
¥2719.00 | 2024-05-06 |
6-Fluoro-4-methoxyquinoline 関連文献
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
6-Fluoro-4-methoxyquinolineに関する追加情報
Recent Advances in the Study of 6-Fluoro-4-methoxyquinoline (CAS: 61293-17-2): A Comprehensive Research Brief
6-Fluoro-4-methoxyquinoline (CAS: 61293-17-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its quinoline backbone substituted with a fluorine atom at the 6-position and a methoxy group at the 4-position, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for drug development in areas such as antimicrobial, anticancer, and anti-inflammatory therapies.
The synthesis of 6-Fluoro-4-methoxyquinoline has been optimized in recent years, with researchers exploring novel catalytic methods to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-efficiency palladium-catalyzed coupling reaction that significantly reduced byproducts and enhanced scalability. This advancement is critical for the compound's potential industrial-scale production, addressing previous challenges related to cost and environmental impact.
Pharmacologically, 6-Fluoro-4-methoxyquinoline has exhibited notable activity against a range of bacterial strains, including multidrug-resistant pathogens. A recent in vitro study highlighted its potent inhibitory effects on DNA gyrase, an essential enzyme in bacterial replication. The compound's fluorine substitution appears to enhance its binding affinity to the enzyme's active site, suggesting a structure-activity relationship that could be leveraged for further antibiotic development. These findings were corroborated by molecular docking simulations, which provided insights into the precise interactions between the compound and its target.
In the realm of oncology, preliminary investigations have revealed that 6-Fluoro-4-methoxyquinoline may interfere with key signaling pathways in cancer cells. A 2024 preclinical study demonstrated its ability to induce apoptosis in breast cancer cell lines by modulating the PI3K/AKT pathway. The methoxy group at the 4-position was identified as a critical moiety for this activity, opening avenues for structural modifications to enhance potency and selectivity. Researchers are now exploring derivatives of this compound to optimize its pharmacokinetic profile and reduce potential off-target effects.
Despite these promising developments, challenges remain in the clinical translation of 6-Fluoro-4-methoxyquinoline. Current research is addressing its metabolic stability, bioavailability, and potential toxicity. A recent pharmacokinetic study in animal models reported rapid hepatic metabolism of the compound, prompting investigations into prodrug strategies or formulation technologies to improve its therapeutic window. Additionally, computational models are being employed to predict and mitigate possible drug-drug interactions, a crucial step in ensuring its safety profile for human trials.
The compound's versatility is further evidenced by its applications in medicinal chemistry as a building block for more complex molecules. Several research groups have utilized 6-Fluoro-4-methoxyquinoline as a scaffold for designing targeted kinase inhibitors, with some derivatives showing improved selectivity profiles compared to existing drugs. This approach capitalizes on the compound's inherent physicochemical properties while allowing for tailored modifications to address specific disease targets.
Looking forward, the research community anticipates that 6-Fluoro-4-methoxyquinoline will continue to be a focal point in drug discovery efforts. Ongoing studies are exploring its potential in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neuroinflammatory processes shows particular promise. As synthetic methodologies advance and our understanding of its biological activities deepens, this compound is poised to make significant contributions to the development of novel therapeutic agents across multiple disease areas.
61293-17-2 (6-Fluoro-4-methoxyquinoline) 関連製品
- 21873-50-7(6-Fluoro-4-hydroxyquinoline)
- 391-78-6(6-fluoroquinolin-4-ol)
- 885521-02-8(6-Fluoro-4-methoxy-1H-indole)
- 1186651-51-3(5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)
- 1420878-06-3(2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride)
- 2137759-99-8(4-Pyrimidinecarboxylic acid, 6-chloro-2-(tetrahydro-2-methyl-2-furanyl)-)
- 2092794-40-4(4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine)
- 2580218-01-3(4-{(tert-butoxy)carbonylamino}-2-(methylsulfanyl)benzoic acid)
- 2639371-49-4(ethyl (3R,5R)-5-methylmorpholine-3-carboxylate)
- 1184-92-5(Germane,trichloro(1,1-dimethylethyl)-)



